molecular formula C24H16ClF3N2O2S B2808492 3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 400081-79-0

3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2808492
CAS No.: 400081-79-0
M. Wt: 488.91
InChI Key: YLFKLMIUELJBKP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied to develop new therapeutic agents.

Medicine

Potential applications in medicine include the development of new drugs for treating various diseases. The compound’s structure suggests it could interact with specific enzymes or receptors in the body.

Industry

In the material science industry, the compound could be used to develop new materials with unique properties, such as improved thermal stability or electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 3-(trifluoromethyl)benzylamine, and indole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazolidine rings.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine]-2’,4-dione
  • 3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione derivatives

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione lies in its spiro structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as mentioned above.

Properties

IUPAC Name

3-(4-chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O2S/c25-17-8-10-18(11-9-17)30-21(31)14-33-23(30)19-6-1-2-7-20(19)29(22(23)32)13-15-4-3-5-16(12-15)24(26,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKLMIUELJBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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